3-[(Cyclopent-1-en-1-yl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyclopent-1-en-1-yl)methoxy]azetidine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a cyclopentene moiety attached via a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopent-1-en-1-yl)methoxy]azetidine typically involves the reaction of cyclopent-1-en-1-ylmethanol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopent-1-en-1-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(Cyclopent-1-en-1-yl)methoxy]azetidine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Cyclopent-1-en-1-yl)methoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentene moiety may also play a role in binding to hydrophobic pockets within proteins .
Comparison with Similar Compounds
Similar Compounds
3-[(Cyclopent-1-en-1-yl)methoxy]pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of azetidine.
3-[(Cyclopent-1-en-1-yl)methoxy]piperidine: Contains a six-membered piperidine ring.
3-[(Cyclopent-1-en-1-yl)methoxy]morpholine: Features a morpholine ring with an oxygen atom.
Uniqueness
3-[(Cyclopent-1-en-1-yl)methoxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The strain in the azetidine ring can lead to higher reactivity compared to its five- and six-membered counterparts .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(cyclopenten-1-ylmethoxy)azetidine |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(3-1)7-11-9-5-10-6-9/h3,9-10H,1-2,4-7H2 |
InChI Key |
OUIWBAGYIDYARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.